2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide
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Overview
Description
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide is an organic compound with a complex structure that includes benzyloxy, phenoxy, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)phenol with 2-chlorobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with propanehydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining reaction conditions and purity, are crucial for its production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzoquinones, while reduction could produce alcohol derivatives. Substitution reactions typically result in the replacement of specific functional groups with new ones .
Scientific Research Applications
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although more research is needed to confirm its efficacy.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]propanehydrazide
- 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(4-(4-chlorobenzyl)oxy-3-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in research.
Properties
Molecular Formula |
C23H21ClN2O3 |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-17(23(27)26-25-15-19-9-5-6-10-22(19)24)29-21-13-11-20(12-14-21)28-16-18-7-3-2-4-8-18/h2-15,17H,16H2,1H3,(H,26,27)/b25-15+ |
InChI Key |
ZPTCLXVYEMGPLB-MFKUBSTISA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1Cl)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1Cl)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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